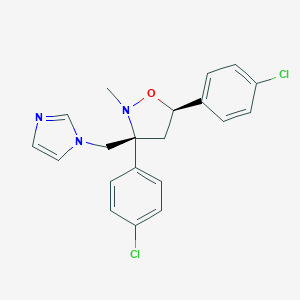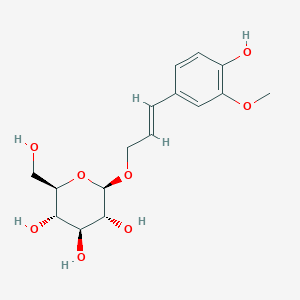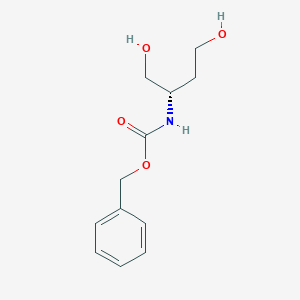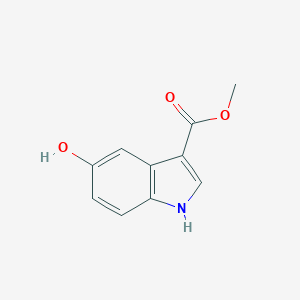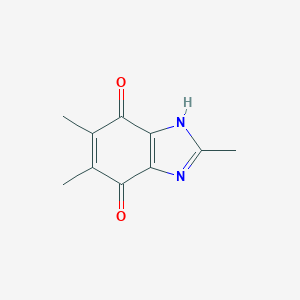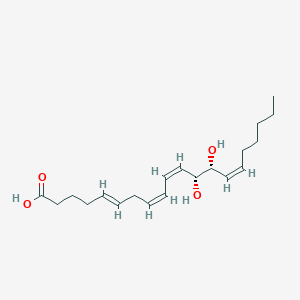
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid (12,13-diHOME) is a bioactive lipid that belongs to the family of epoxy-fatty acids. It is produced by the action of soluble epoxide hydrolase (sEH) on epoxides of arachidonic acid. 12,13-diHOME has been found to have various physiological effects and is considered a potential therapeutic target for several diseases.
Mécanisme D'action
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) and the inhibition of sEH. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The inhibition of sEH leads to the accumulation of epoxides of arachidonic acid, which have anti-inflammatory and cardioprotective effects.
Effets Biochimiques Et Physiologiques
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to regulate lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It also regulates glucose homeostasis by increasing insulin sensitivity and glucose uptake. In addition, it has anti-inflammatory and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid in lab experiments are that it is a bioactive lipid that is produced endogenously and can be easily synthesized in the lab. However, its instability and short half-life limit its use in some experiments.
Orientations Futures
Future research on 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid should focus on its potential therapeutic applications. It has been suggested that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may be a potential therapeutic target for obesity, diabetes, and cardiovascular disease. Further studies are needed to determine its safety and efficacy in humans. Additionally, research is needed to identify other potential targets of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid and to elucidate its mechanisms of action in different physiological systems.
Méthodes De Synthèse
The most common method for the synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is the enzymatic hydrolysis of epoxides of arachidonic acid by sEH. The epoxides of arachidonic acid are first synthesized by the action of cytochrome P450 epoxygenases on arachidonic acid.
Applications De Recherche Scientifique
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has been found to have various physiological effects and is considered a potential therapeutic target for several diseases. Recent studies have shown that 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. It has been found to be elevated in the plasma of individuals with obesity and diabetes, and its levels have been associated with insulin resistance and inflammation.
Propriétés
Numéro CAS |
121979-37-1 |
|---|---|
Nom du produit |
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid |
Formule moléculaire |
C20H32O4 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
Clé InChI |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Synonymes |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



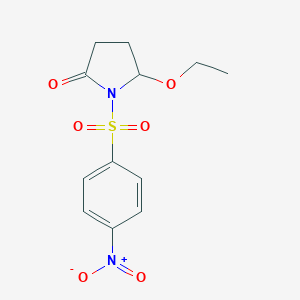
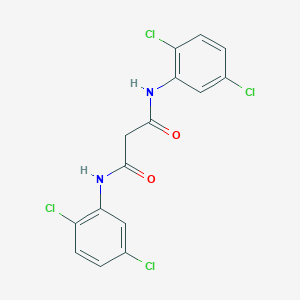
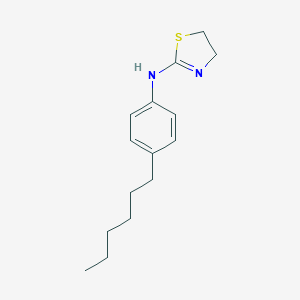
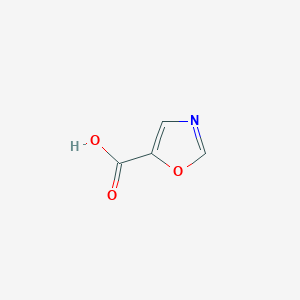
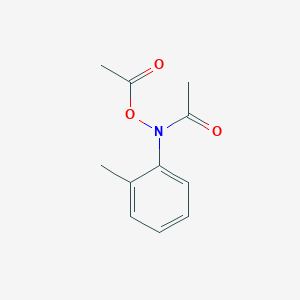
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
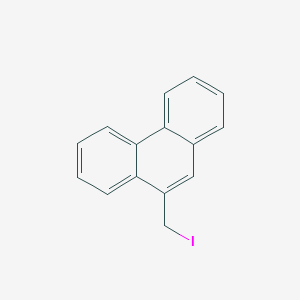
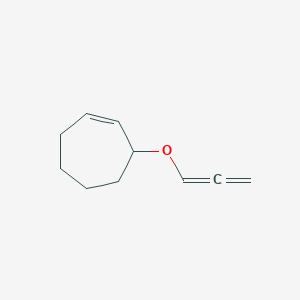
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
